Product packaging for 19-Ethynyl-19-hydroxyandrost-4-en-17-one(Cat. No.:CAS No. 135144-30-8)

19-Ethynyl-19-hydroxyandrost-4-en-17-one

Cat. No.: B238613
CAS No.: 135144-30-8
M. Wt: 312.4 g/mol
InChI Key: PNYTVFWLOYBJNO-JPRZGNOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Ethynyl-19-hydroxyandrost-4-en-17-one (also known as 19-EHAEO) is a synthetic steroid compound characterized by ethynyl and hydroxy substitutions at the C19 position . It functions as a mechanism-based inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens . Biochemical studies demonstrate that this compound acts as a time-dependent, pseudo-first-order inactivator of aromatase activity in human placental microsomes. The inactivation process is NADPH- and oxygen-dependent and is prevented by the presence of the natural substrate, androst-4-ene-3,17-dione, indicating active site-directed activity . The research value of this compound lies in its use as a biochemical tool to study the aromatase enzyme's mechanism of action and the role of estrogen synthesis in various physiological and pathophysiological contexts. Its properties are documented in medicinal chemistry and biochemical literature, making it a compound of interest for investigative purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3S B238613 19-Ethynyl-19-hydroxyandrost-4-en-17-one CAS No. 135144-30-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135144-30-8

Molecular Formula

C5H5NO3S

Molecular Weight

312.4 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-10-[(1S)-1-hydroxyprop-2-ynyl]-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H28O2/c1-3-18(22)21-12-5-4-6-14(21)7-8-15-16-9-10-19(23)20(16,2)13-11-17(15)21/h1,6,15-18,22H,4-5,7-13H2,2H3/t15-,16-,17-,18-,20-,21+/m0/s1

InChI Key

PNYTVFWLOYBJNO-JPRZGNOKSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34[C@H](C#C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O

Synonyms

19-EHAEO
19-ethynyl-19-hydroxyandrost-4-en-17-one
19-ethynyl-19-hydroxyandrost-4-en-17-one, (19R)-isome

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 19 Ethynyl 19 Hydroxyandrost 4 En 17 One

Total Synthesis Approaches to the Androst-4-en-17-one Core

The androst-4-en-17-one framework is a fundamental structural motif in a vast array of biologically active steroids. Its total synthesis has been a subject of extensive research, leading to the development of numerous innovative strategies. These approaches are often characterized by their efficiency in constructing the polycyclic ring system with precise stereochemical control.

One of the prominent strategies involves the use of cascade reactions, where a single synthetic operation triggers the formation of multiple bonds and rings. For instance, a titanium(IV)-mediated annulation can be employed to construct the functionalized hydrindane core, which constitutes the C and D rings of the steroid. This can be followed by dearomatizative rearrangements to furnish the complete steroidal skeleton.

Another powerful approach is the application of transition metal-catalyzed cyclizations. Enantioselective palladium-catalyzed dearomative cyclization reactions have been successfully utilized to construct the core of anabolic steroids like boldenone, demonstrating the power of this method in setting key stereocenters. These reactions often proceed with high yield and diastereoselectivity.

The following table provides a summary of key reactions used in the total synthesis of the androst-4-en-17-one core:

Reaction Type Catalyst/Reagent Key Transformation Significance
Titanium-mediated AnnulationTi(IV) complexesConstruction of C/D ring systemEfficient formation of the hydrindane core.
Dearomatizative RearrangementLewis or Brønsted acidsFormation of the complete steroidal skeletonAccess to complex polycyclic systems from aromatic precursors.
Enantioselective Heck ReactionPd(0)-chiral ligand complexesAsymmetric dearomatization to form the steroid coreHigh stereocontrol in the formation of quaternary carbon centers.
Intramolecular Diels-AlderThermal or Lewis acid catalysisConstruction of the A/B ring systemForms multiple stereocenters in a single step with high predictability.

Stereoselective Introduction of the 19-Ethynyl and 19-Hydroxyl Moieties

With the androst-4-en-17-one core in hand, the subsequent critical steps involve the stereoselective installation of the ethynyl (B1212043) group at the C-17 position and the hydroxyl group at the C-19 position.

Functionalization at the C-19 Position

The introduction of a hydroxyl group at the C-19 position of the steroid nucleus is a challenging transformation due to the unactivated nature of the C-19 methyl group. Both chemical and biocatalytic methods have been developed to achieve this oxidation.

Chemical Methods:

Biocatalytic Methods:

Biocatalytic C-19 hydroxylation offers a more direct and efficient alternative to chemical methods. researchgate.net Specific cytochrome P450 enzymes have been identified that can selectively hydroxylate the C-19 position of various steroid substrates. researchgate.net This enzymatic approach is highly regio- and stereoselective, often proceeding under mild conditions with high efficiency. For instance, the use of certain fungal strains has been shown to effectively introduce a hydroxyl group at the C-19 position of cortexolone. researchgate.net

Ethynylation Reactions at C-17

The introduction of an ethynyl group at the C-17 position is a common and crucial modification in the synthesis of many synthetic steroids. This transformation is typically achieved by the nucleophilic addition of an acetylide anion to the 17-keto group.

The stereochemical outcome of this reaction is of paramount importance, with the desired product being the 17α-ethynyl-17β-hydroxy steroid. The reaction conditions can be tuned to favor the formation of the desired isomer. The use of monolithium acetylide is a common method for the ethynylation of 17-keto steroids. google.com The reaction is typically performed at low temperatures to enhance stereoselectivity. For substrates containing other reactive carbonyl groups, such as the 3-keto group in the androst-4-en-3,17-dione system, it is often necessary to protect the 3-keto group or to use specific reaction conditions that favor reaction at the 17-position. The addition of lithium ions can help to increase the selectivity for the 17-ketone. google.com

Side reactions in the ethynylation of 17-ketosteroids can include the formation of the isomeric β-ethynyl derivative and a dimeric product with an acetylene bridge. nih.gov Careful control of the reaction conditions is necessary to minimize the formation of these byproducts.

Synthesis of Structural Analogs for Structure-Activity Relationship Investigations

To explore the structure-activity relationships (SAR) of 19-Ethynyl-19-hydroxyandrost-4-en-17-one, the synthesis of a variety of structural analogs is essential. These analogs can be designed to probe the importance of different structural features for biological activity.

Modifications can be introduced at various positions of the steroid nucleus. For example, analogs with different substituents on the aromatic ring of a pseudo-steroid scaffold have been synthesized to investigate their impact on progesterone (B1679170) receptor activity. nih.gov Similarly, modifications to the D-ring, such as the introduction of spirocyclic systems, can also lead to significant changes in biological properties. beilstein-journals.org

The synthesis of these analogs often follows similar synthetic routes to the parent compound, with the key difference being the introduction of the desired structural modifications at an appropriate stage. For example, in the synthesis of pyridine-fused steroid analogs, a multi-component reaction can be used to construct the heterocyclic ring onto the steroid skeleton.

Advanced Synthetic Strategies and Catalytic Reactions

The field of steroid synthesis is continually evolving, with the development of new and more efficient synthetic methods. Advanced synthetic strategies and catalytic reactions are increasingly being employed to improve the efficiency and selectivity of steroid synthesis.

Catalytic Oxidative Processes:

Catalytic oxidative processes are of major importance in steroid chemistry, allowing for the selective functionalization of C-H bonds. strath.ac.uk This includes allylic oxidations, selective epoxidations, and remote functionalization reactions. For instance, manganese porphyrin catalysts in the presence of an oxidant have been used to effect hydroxylation at various remote positions of the steroid nucleus. nih.gov

Biocatalysis:

As mentioned earlier, biocatalysis is playing an increasingly important role in steroid synthesis. researchgate.net The use of whole-cell biotransformations or isolated enzymes can provide highly selective and environmentally friendly methods for carrying out key transformations, such as hydroxylations and redox reactions. researchgate.net The development of engineered microorganisms capable of performing specific steroid transformations is a particularly promising area of research.

The following table summarizes some of the advanced synthetic strategies employed in steroid chemistry:

Strategy Catalyst/Enzyme Transformation Advantages
Remote C-H FunctionalizationManganese porphyrins, DioxiranesHydroxylation at unactivated positionsAccess to previously inaccessible analogs, increased synthetic efficiency.
Biocatalytic HydroxylationCytochrome P450 monooxygenasesRegio- and stereoselective hydroxylationMild reaction conditions, high selectivity, environmentally friendly.
Multi-component ReactionsVarious catalystsConstruction of complex heterocyclic ringsHigh atom economy, rapid access to diverse structures.
Transition Metal-Catalyzed Cross-CouplingPalladium, Copper catalystsFormation of C-C and C-N bondsVersatile for introducing a wide range of substituents.

Biochemical Interactions and Molecular Mechanisms of 19 Ethynyl 19 Hydroxyandrost 4 En 17 One

Aromatase Enzyme Inhibition Studies

Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens from androgens. nih.govnih.gov The inhibition of this enzyme is a key strategy in the treatment of hormone-dependent breast cancer. clinpgx.orgyoutube.com

Kinetics of Aromatase Inhibition

Research on the diastereomeric (19S)- and (19R)-19-ethynyl-19-acetoxy derivatives of androst-4-ene-3,6,17-trione (B20797) demonstrated that these compounds are inhibitors of human placental aromatase. nih.gov However, they were found to be relatively poor competitive inhibitors, with inhibition constants (Ki) of 75 µM and 67 µM, respectively. nih.gov In contrast, a related compound, 19,19-difluoroandrost-4-ene-3,6,17-trione, showed more effective competitive inhibition with a Ki of 1.8 µM. nih.gov

Interactive Table: Aromatase Inhibition Constants

CompoundInhibition Constant (Ki)
(19S)-19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione75 µM nih.gov
(19R)-19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione67 µM nih.gov
19,19-Difluoroandrost-4-ene-3,6,17-trione1.8 µM nih.gov

Characterization of Enzyme Inactivation Mechanisms

The acetylenic derivatives of androst-4-ene-3,6,17-trione have been shown to cause a time-dependent, pseudo-first-order inactivation of aromatase. nih.gov This inactivation is dependent on the presence of reduced nicotinamide-adenine-dinucleotide (B56045) phosphate (B84403) (NADPH). nih.gov The rate constants for inactivation (kinact) were determined to be 0.077 min⁻¹ for the (19S) isomer and 0.065 min⁻¹ for the (19R) isomer. nih.gov The substrate of aromatase, androst-4-ene-3,17-dione, was able to prevent this inactivation, indicating that the inhibitor acts at the active site. nih.gov Notably, the nucleophile L-cysteine did not protect the enzyme from inactivation by these acetylenic steroids. nih.gov

Identification of Key Enzyme-Ligand Interactions within the Active Site

While specific crystallographic or detailed molecular modeling studies for 19-Ethynyl-19-hydroxyandrost-4-en-17-one are not available, the mechanism of inhibition by similar 19-substituted steroids suggests an interaction with the heme iron of the cytochrome P450 active site. rsc.org For other potent inhibitors, it is proposed that atoms like sulfur or nitrogen at the C-19 position can act as a sixth ligand to the heme iron, leading to potent competitive inhibition. rsc.org It is plausible that the ethynyl (B1212043) group of this compound could interact with the active site residues or the heme prosthetic group, contributing to its inhibitory activity.

Modulation of Steroidogenic Enzyme Activities

The influence of a compound on multiple steroidogenic enzymes can have significant physiological consequences.

Interactions with Cytochrome P450 Enzymes (e.g., CYP19A1/Aromatase)

As detailed in the aromatase inhibition studies, the primary interaction of the structurally similar 19-ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione (B235241) is with CYP19A1 (aromatase). nih.gov This interaction leads to both competitive inhibition and time-dependent inactivation of the enzyme. nih.gov Aromatase is a member of the cytochrome P450 superfamily, which are monooxygenases involved in various metabolic pathways, including steroidogenesis. nih.govnih.gov

Potential Influence on Other Steroid-Metabolizing Enzymes (e.g., Hydroxysteroid Dehydrogenases)

There is currently no available scientific literature that specifically investigates the influence of this compound on other steroid-metabolizing enzymes such as hydroxysteroid dehydrogenases (HSDs). HSDs are a class of enzymes that play a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the conversion between 17-keto and 17-hydroxy steroids. clinpgx.org Further research is required to determine if this compound has any modulatory effects on these enzymes.

Receptor Binding and Signaling Pathway Modulation of this compound

The biochemical interactions and molecular mechanisms of this compound are not extensively documented in publicly available scientific literature. However, by examining its structural parent, Ethisterone (17α-ethynyltestosterone), and the known effects of 19-hydroxylation on androgenic steroids, a theoretical profile of its activity can be constructed. It is hypothesized that this compound is a metabolite of Ethisterone, a synthetic progestin with weak androgenic properties.

Assessment of Binding Affinity to Steroid Hormone Receptors

The introduction of a hydroxyl group at the C-19 position, creating this compound, would be expected to alter its binding affinity for various steroid receptors. The 19-hydroxy group increases the polarity of the molecule, which can influence its interaction with the ligand-binding domains of receptors. For instance, in the case of other C19 steroids, hydroxylation has been shown to play a critical role in the binding to the active site of enzymes like aromatase.

While specific data is lacking, it is plausible that this compound retains some affinity for the progesterone (B1679170) and androgen receptors, although likely modulated compared to Ethisterone. The presence of the 17α-ethynyl group is a key structural feature that generally confers oral activity and influences receptor interaction. The structure-activity relationships for steroidal androgens indicate that modifications to the steroid nucleus, such as the removal or modification of the C-19 methyl group, can significantly impact the balance of anabolic and androgenic activity. nih.gov

CompoundReceptorBinding Affinity (Relative to Natural Ligand)Reference
Ethisterone (Parent Compound)Progesterone Receptor (PR)~44% of Progesterone wikipedia.org
This compoundProgesterone Receptor (PR)Data Not Available
This compoundAndrogen Receptor (AR)Data Not Available
This compoundEstrogen Receptor (ER)Data Not Available
This compoundGlucocorticoid Receptor (GR)Data Not Available

Downstream Cellular and Molecular Effects (in vitro, non-clinical)

The downstream cellular and molecular effects of this compound have not been specifically characterized in in-vitro studies. However, based on the known activities of its parent compound, Ethisterone, and the biological role of 19-hydroxylated androgens, several potential effects can be inferred.

Ethisterone exerts progestogenic effects by activating the progesterone receptor, which in turn modulates the transcription of target genes. wikipedia.org This can lead to various cellular responses in hormone-responsive tissues. As a weak androgen, Ethisterone can also activate the androgen receptor, though to a lesser extent than testosterone (B1683101). wikipedia.org

The 19-hydroxylation of androgens is a critical step in the biosynthesis of estrogens, catalyzed by the enzyme aromatase. Therefore, this compound could potentially act as a substrate or inhibitor of aromatase. Studies on other 19-hydroxylated steroids have shown potent, competitive inhibition of aromatase. The interaction with aromatase could influence local estrogen concentrations in tissues where this enzyme is expressed.

In non-clinical in-vitro models, androgens have been shown to directly stimulate the proliferation of osteoblastic cells, an effect mediated by the androgen receptor. nih.gov Synthetic progestins can also influence vascular remodeling processes in vitro. It is conceivable that this compound could elicit similar effects in relevant cell-based assays. For example, in CV-1 cells (a monkey kidney fibroblast cell line) stably expressing the human androgen receptor, androgenic compounds induce a dose-dependent increase in reporter gene activity, a response that can be blocked by androgen receptor antagonists. nih.gov The specific cellular consequences of receptor binding by this compound, such as the modulation of gene expression profiles and cell proliferation or differentiation, remain to be experimentally determined.

Structure Activity Relationships Sar and Structural Determinants of Biological Function for 19 Ethynyl 19 Hydroxyandrost 4 En 17 One

Elucidation of Pharmacophoric Requirements for Aromatase Inhibition

The inhibitory activity of 19-Ethynyl-19-hydroxyandrost-4-en-17-one against aromatase is fundamentally linked to its specific chemical architecture. The precise arrangement of its functional groups allows it to be recognized by the enzyme's active site, leading to a reduction in estrogen production. This compound is recognized as a weak competitive inhibitor that also causes a time-dependent inactivation of the aromatase enzyme, a process that requires the presence of NADPH and oxygen.

Role of the 17-Keto Functionality

The presence of a ketone group at the 17-position of the steroid backbone is a critical pharmacophoric feature for many steroidal aromatase inhibitors. This functionality is instrumental in the proper orientation and binding of the inhibitor within the active site of the aromatase enzyme. Molecular docking studies have revealed that the active site of aromatase contains key amino acid residues that can form hydrogen bonds with this keto group. Specifically, the backbone amide of Methionine 374 (Met374) is a crucial interaction point. The oxygen atom of the 17-keto group can act as a hydrogen bond acceptor, forming a stabilizing interaction with the hydrogen atom of the amide group of Met374. This interaction helps to anchor the D-ring of the steroid within a specific region of the active site, ensuring a favorable alignment for inhibition. The importance of this interaction is underscored by the observation that modifications or absence of this keto group often lead to a significant decrease in inhibitory potency for many steroidal inhibitors.

Significance of the 19-Ethynyl and 19-Hydroxyl Substituents

The substituents at the 19-position, an ethynyl (B1212043) group (-C≡CH) and a hydroxyl group (-OH), are defining features of this compound and are pivotal to its mechanism of action. While the core steroid structure provides the foundational scaffold for binding, these 19-substituents are directly involved in the process of time-dependent inactivation of aromatase.

The hydroxyl group can participate in polar interactions within the active site, potentially forming hydrogen bonds with nearby amino acid residues. The ethynyl group, with its triple bond, introduces a region of high electron density and a linear, rigid geometry. This unique electronic and steric profile is thought to be crucial for the covalent modification of the enzyme that leads to its irreversible inactivation. The synergy between the 19-hydroxyl and 19-ethynyl groups facilitates a chemical reaction within the active site, ultimately disabling the enzyme's catalytic function.

Conformational Analysis and Molecular Recognition

The three-dimensional shape of this compound, along with the electronic properties of its substituents, dictates how it is recognized and accommodated by the aromatase active site.

Mapping Hydrophobic and Polar Binding Pockets

The active site of the aromatase enzyme is a complex environment characterized by both hydrophobic and polar regions. Successful inhibition by this compound relies on the complementary interactions between its functional groups and these pockets.

The steroid backbone, being largely composed of carbon and hydrogen, interacts favorably with a constellation of hydrophobic amino acid residues within the active site. These residues include Arginine 115 (Arg115), Isoleucine 133 (Ile133), Phenylalanine 134 (Phe134), Phenylalanine 221 (Phe221), Tryptophan 224 (Trp224), Alanine 306 (Ala306), Threonine 310 (Thr310), Valine 370 (Val370), Valine 373 (Val373), and Leucine 477 (Leu477). These van der Waals interactions are crucial for the initial, non-covalent binding of the inhibitor. nih.gov

The polar functionalities of the inhibitor, namely the 17-keto and 19-hydroxyl groups, are key to its interaction with the polar regions of the active site. As previously mentioned, the 17-keto group forms a critical hydrogen bond with Met374. The 19-hydroxyl group has the potential to form additional hydrogen bonds with other polar residues, further stabilizing the inhibitor-enzyme complex. This mapping of the inhibitor's functional groups to the specific hydrophobic and polar pockets of the aromatase active site is fundamental to understanding its mechanism of inhibition.

Functional Group Potential Interacting Residues in Aromatase Active Site Type of Interaction
Steroid BackboneArg115, Ile133, Phe134, Phe221, Trp224, Ala306, Thr310, Val370, Val373, Leu477Hydrophobic (van der Waals)
17-KetoMet374Hydrogen Bond
19-HydroxylPolar amino acid residuesHydrogen Bond
19-EthynylResidues involved in covalent modificationCovalent Bonding (inactivation)

Metabolism and Biotransformation Pathways of 19 Ethynyl 19 Hydroxyandrost 4 En 17 One

Mammalian In Vitro Metabolism Studies

In vitro studies using mammalian tissue preparations are crucial for elucidating the metabolic pathways of xenobiotics, including synthetic steroids. These systems, particularly those derived from the liver, provide a controlled environment to identify the enzymes involved and the resulting metabolites.

Hepatic Microsomal Enzyme Systems (e.g., Cytochrome P450)

The initial steps in the metabolism of many steroids are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. nih.gov These heme-containing proteins are responsible for a wide array of oxidative reactions. nih.gov For steroids with a 3-keto-4-ene structure, such as the androst-4-ene-3,17-dione backbone of the compound , CYP-mediated hydroxylation is a common metabolic pathway. nih.govresearchgate.net Studies on related androstenedione (B190577) compounds have shown that CYP enzymes, particularly from the CYP3A subfamily, are instrumental in catalyzing hydroxylations at various positions on the steroid nucleus. researchgate.net The metabolism of drugs can be categorized into Phase I and Phase II reactions, with Phase I reactions introducing or exposing functional groups like -OH, which prepares the compound for subsequent conjugation reactions. nih.gov

While specific studies on 19-Ethynyl-19-hydroxyandrost-4-en-17-one are not detailed in the provided results, the metabolism of the parent compound, androst-4-ene-3,17-dione, by rat liver microsomes has been investigated. These studies revealed that hydroxylation is a major metabolic route, with the formation of various hydroxylated products. nih.gov The presence of an ethynyl (B1212043) group at the C19 position is expected to influence the metabolic profile, potentially leading to unique metabolites. The CYP enzymes involved in steroid metabolism, such as CYP17A1 and CYP19A1, are known to catalyze complex reactions, including C-C bond cleavage, although their primary roles are in androgen and estrogen biosynthesis, respectively. nih.gov

Identification of Primary and Secondary Metabolites

The primary metabolites of androstenedione and its derivatives formed in hepatic microsomal systems are typically hydroxylated products. For instance, in vitro studies with androst-4-ene-3,17-dione have identified several hydroxylated metabolites. nih.gov Following the initial hydroxylation, these primary metabolites can undergo further biotransformation to form secondary metabolites. These subsequent reactions can include further oxidation or conjugation with polar molecules such as glucuronic acid or sulfate, which significantly increases their water solubility for excretion.

While direct evidence for the metabolites of this compound is limited in the search results, the metabolism of the closely related 19-nor-4-androstene-3,17-dione results in the formation of nortestosterone. nih.govresearchgate.net This suggests that reduction of the 17-keto group is a likely metabolic step. Therefore, it is plausible that this compound could be metabolized to its 17-hydroxy derivative.

Preclinical In Vivo Biotransformation Profiling

Preclinical in vivo studies in animal models are essential to understand the complete metabolic fate of a compound, as they encompass the interplay of absorption, distribution, metabolism, and excretion.

Metabolite Identification in Animal Models

Studies in animal models provide a more comprehensive picture of biotransformation. For instance, research on the related compound 19-nor-4-androstene-3,17-dione in healthy, resistance-trained men showed that it is metabolized to nortestosterone, which is detectable in urine. nih.govresearchgate.net This indicates that in vivo, the 17-keto group of the parent compound is reduced. It is therefore highly probable that a similar reduction occurs for this compound. The presence of the 19-ethynyl-19-hydroxy group may also lead to other metabolic pathways that are not observed with 19-norandrostenedione.

Comparative Metabolic Pathways Across Species

Significant interspecies differences can exist in drug metabolism, which can be predicted by comparing the in vitro metabolism of a drug using liver microsomes from different species. nih.gov The activity and abundance of CYP enzymes can vary widely among species such as rats, dogs, monkeys, and humans. nih.gov For example, the ratio of hydroxylated to aromatized products of androst-4-ene-3,17-dione metabolism differs between untreated and induced rat liver microsomes. nih.gov Understanding these differences is crucial for extrapolating animal data to humans. However, specific comparative metabolic studies across species for this compound were not found in the provided search results.

Microbial Transformation and Biocatalysis

Microorganisms are capable of a wide array of chemical transformations and are often used as biocatalysts to produce novel or modified compounds. researchgate.net The biotransformation of steroids by fungi, in particular, has been extensively studied.

Fungi such as Aspergillus and Cunninghamella are known to hydroxylate steroids at various positions. nih.govnih.govnih.gov For example, the fermentation of (+)-androst-4-ene-3,17-dione with Curvularia lunata yielded several oxidative and reductive metabolites, including 11α-hydroxyandrost-4-ene-3,17-dione and 17β-hydroxyandrosta-1,4-dien-3-one. nih.gov Similarly, microbial transformation of 13-ethyl-17β-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one by Cunninghamella species resulted in hydroxylated derivatives. nih.gov The presence of a 17α-ethynyl group in this related steroid was suggested to direct hydroxylation to unusual positions. nih.gov This indicates that microbial systems could be used to generate novel hydroxylated derivatives of this compound.

Application of Microorganisms for Novel Metabolite Generation

The use of microorganisms for the biotransformation of steroids is a well-established and powerful tool for generating novel metabolites, often with unique biological activities. nih.gov Fungi, in particular, are known for their ability to carry out highly specific and stereoselective modifications of the steroid nucleus that are often difficult to achieve through chemical synthesis. nih.gov Based on studies of structurally related ethynyl-steroids, several microbial transformations can be anticipated for this compound.

Hydroxylation: This is a common reaction in microbial steroid metabolism, catalyzed by various hydroxylases. nih.govnih.gov The introduction of one or more hydroxyl groups significantly increases the polarity of the steroid. For instance, the fungus Cunninghamella elegans has been shown to hydroxylate 17α-ethynyl-17β-hydroxyandrost-4-en-3-one (ethisterone) at the 11α-position to produce 17α-ethynyl-11α,17β-dihydroxyandrost-4-en-3-one. bohrium.comnih.gov Therefore, it is plausible that Cunninghamella elegans or other fungi like those from the Rhizopus genus, known for their 11α-hydroxylating capabilities, could transform this compound into its 11α-hydroxylated derivative. nih.govnih.gov Other potential sites of hydroxylation, based on general steroid metabolism by fungi, could include the 6β, 7α, and 15α positions. nih.gov

Oxidation: Microorganisms can also catalyze the oxidation of steroid substrates. For example, Cephalosporium aphidicola is known to introduce a double bond into the A-ring of 17α-ethynyl-17β-hydroxyandrost-4-en-3-one, resulting in the formation of 17α-ethynyl-17β-hydroxyandrosta-1,4-dien-3-one. bohrium.comnih.gov This dehydrogenation reaction is a common metabolic pathway for Δ⁴-3-keto steroids.

The following table summarizes potential microbial transformations of this compound based on analogous compounds.

MicroorganismPotential Transformation of this compoundReference for Analogous Transformation
Cunninghamella elegans11α-hydroxylation bohrium.comnih.gov
Cephalosporium aphidicola1,2-dehydrogenation (A-ring oxidation) bohrium.comnih.gov
Rhizopus nigricans11α-hydroxylation nih.govnih.gov
Fusarium oxysporum7α, 12β, or 15α-hydroxylation nih.gov

Enzymatic Biotransformation Studies

The enzymatic biotransformation of steroids in mammals is primarily carried out by cytochrome P450 (CYP) monooxygenases and hydroxysteroid dehydrogenases (HSDs). hormonebalance.org These enzymes are abundant in the liver and are responsible for the phase I metabolism of a wide array of substrates.

Cytochrome P450-mediated reactions: The ethynyl group at C-17 in synthetic steroids is known to influence their metabolism and can be a target for CYP enzymes. For instance, the 2-hydroxylation of 17α-ethynylestradiol is a major metabolic pathway in humans, catalyzed predominantly by CYP3A4. nih.gov It is conceivable that the ethynyl group at C-19 of this compound could also be a site for oxidative metabolism. Furthermore, the steroid nucleus itself is a substrate for various CYP enzymes, leading to hydroxylation at different positions.

Hydroxysteroid dehydrogenase (HSD) activity: HSDs are responsible for the interconversion of hydroxyl and keto groups on the steroid skeleton. hormonebalance.org The 17-keto group of this compound would be a potential substrate for 17β-HSD, leading to its reduction to a 17β-hydroxyl group. This would result in the formation of 19-Ethynyl-19,17β-dihydroxyandrost-4-en-3-one.

The following table outlines potential enzymatic transformations for this compound.

Enzyme FamilyPotential TransformationPotential ProductReference for Analogous Transformation
Cytochrome P450 (e.g., CYP3A4)Hydroxylation of the steroid nucleus (e.g., at C-2, C-6, C-11)Hydroxylated metabolites nih.gov
Cytochrome P450Oxidation of the 19-ethynyl groupVarious oxidized metabolites nih.gov
17β-Hydroxysteroid Dehydrogenase (17β-HSD)Reduction of the 17-keto group19-Ethynyl-19,17β-dihydroxyandrost-4-en-3-one hormonebalance.org

Advanced Analytical Methodologies for 19 Ethynyl 19 Hydroxyandrost 4 En 17 One and Its Metabolites

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 19-Ethynyl-19-hydroxyandrost-4-en-17-one. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of steroid molecules. High-resolution ¹H NMR a nih.govmcmaster.cand ¹³C NMR are routinely utilized to analyze both naturally occurring and synthetic steroids. For a molecule like 19-Et mdpi.comnih.govhynyl-19-hydroxyandrost-4-en-17-one, NMR provides precise information on the stereochemistry and connectivity of the steroidal backbone.

Two-dimensional NMR exp nih.goveriments, such as COSY, HSQC, and HMBC, are essential for assigning the proton and carbon signals, especially in complex steroid structures. The ¹H NMR spectrum woul rsc.orgd be expected to show characteristic signals for the ethynyl (B1212043) proton, the hydroxyl group, and the olefinic proton at C4. The ¹³C NMR spectrum would confirm the presence of the ethynyl carbons, the carbon bearing the hydroxyl group (C19), the ketone carbonyl carbon (C17), and the carbons of the C4-en-3-one system.

Expected ¹H and ¹³ nih.govnih.govC NMR Chemical Shifts for Key Functional Groups:

Functional Group Atom Expected Chemical Shift (ppm)
Ethynyl ≡C-H ~2.5 - 3.1
-C≡ ~65 - 90
Hydroxyl -OH Variable, depends on solvent and concentration
Ketone C=O >200

This table presents expected chemical shift ranges for the key functional groups based on typical values for similar steroidal structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule. By providing a highly acc youtube.comyoutube.comurate mass measurement, HRMS can confirm the molecular formula of this compound. This technique is sensitive enough to be used for screening prohibited substances in biological samples like equine plasma.

HRMS, often coupled wit nih.govh liquid chromatography (LC-HRMS), is increasingly used for steroid profiling in various biological matrices, including serum and seminal fluid. The high resolving power nih.govnih.govof instruments like the Orbitrap allows for the differentiation of compounds with very similar masses. For 19-Ethynyl-19-hydroxy mdpi.comandrost-4-en-17-one (C₂₁H₂₆O₂), HRMS would provide an exact mass measurement that corresponds to this formula, distinguishing it from other potential compounds.

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 19-Eth nih.govcopbela.orgynyl-19-hydroxyandrost-4-en-17-one would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the hyd nih.govroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The terminal alkyne (ethy openstax.orgnyl group) would show a sharp, characteristic C≡C stretching vibration around 2100-2140 cm⁻¹ and a ≡C-H stretching vibration around 3300 cm⁻¹. The α,β-unsaturated ket masterorganicchemistry.comyoutube.comone in the A-ring (androst-4-en-17-one) would display a strong C=O stretching absorption at approximately 1670-1690 cm⁻¹, and the C=C stretch would appear around 1620 cm⁻¹.

Characteristic IR Abs openstax.orglibretexts.orgorption Frequencies:

Functional Group Vibration Type Expected Frequency (cm⁻¹)
Hydroxyl (-OH) O-H stretch 3200-3600 (broad)
Ethynyl (-C≡CH) ≡C-H stretch ~3300 (sharp)
-C≡C- stretch 2100-2140 (weak to medium)
Ketone (C=O) C=O stretch (conjugated) 1670-1690 (strong)

Chromatographic Separation and Quantification Methods

Chromatographic techniques coupled with mass spectrometry are the methods of choice for the separation and quantification of steroids and their metabolites in complex biological matrices.

Gas Chromatnih.govography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS), and particularly tandem mass spectrometry (GC-MS/MS), is considered a "gold standard" for steroid profiling due to its excellent chromatographic resolution and reproducibility. This technique is highly nih.govnih.govsensitive and suitable for the trace analysis of steroid metabolites in biological samples like urine and plasma.

For the analysis of 19- researchgate.netmdpi.comEthynyl-19-hydroxyandrost-4-en-17-one and its metabolites by GC-MS, a derivatization step is typically required to increase the volatility and thermal stability of the analytes. Hydroxyl groups are often nih.govnih.gov converted to trimethylsilyl (TMS) ethers. The use of tandem mass sp mdpi.comnih.govectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of trace levels of metabolites.

Liquid Chronih.govmatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS), especially LC-tandem MS (LC-MS/MS), has become a popular and powerful technique for the analysis of steroids in complex mixtures. It offers high sensitivit nih.govnih.govy and specificity and can often analyze steroids without the need for derivatization, simplifying sample preparation.

LC-MS/MS methods are wi nih.govresearchgate.netdely used for the simultaneous quantification of multiple steroid hormones in various biological fluids, including serum and plasma. The technique's versatili researchgate.netresearchgate.netbohrium.comty makes it suitable for analyzing a wide range of steroid metabolites, including conjugates. For 19-Ethynyl-19-hydroxy nih.govandrost-4-en-17-one and its metabolites, a validated LC-MS/MS method would allow for their accurate quantification in complex biological matrices, which is crucial for metabolic studies. The development of LC-HRM mdpi.comS methods further enhances the capability to perform comprehensive steroid profiling.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules, X-ray crystallography can establish the absolute stereochemistry, a critical aspect for understanding their biological activity.

The substituents at the C19 and C17 positions are of particular interest. The introduction of the ethynyl and hydroxyl groups at the C19 position, which is typically a methyl group in many endogenous androgens, creates a novel stereocenter. The spatial orientation of these groups relative to the steroid nucleus is crucial for its interaction with biological targets. X-ray crystallography would definitively resolve the stereochemistry at this position. At C17, the ketone functionality results in a planar arrangement of the atoms involved.

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, a hypothetical set of crystallographic parameters for this compound is presented in the table below. This data is based on typical values observed for similar steroid structures.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 12.0
c (Å) 18.2
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1856.4
Z 4

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, typically by measuring the diffraction data using copper radiation. The Flack parameter, derived from this data, provides a reliable indicator of the true absolute stereochemistry of the molecule.

Computational Chemistry and in Silico Modeling of 19 Ethynyl 19 Hydroxyandrost 4 En 17 One

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 19-Ethynyl-19-hydroxyandrost-4-en-17-one, might interact with a biological target, like the enzyme aromatase.

Prediction of Ligand-Target Interactions (e.g., Aromatase)

No molecular docking studies detailing the specific interactions between this compound and aromatase have been identified in the reviewed literature. Such a study would typically predict the binding affinity and identify key amino acid residues within the aromatase active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Elucidation of Binding Modes and Conformational Changes

Similarly, there are no published reports that elucidate the specific binding modes or predict the conformational changes in either this compound or the aromatase enzyme upon binding. This type of analysis would provide a dynamic picture of the binding event and the stability of the resulting complex.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Properties and Reaction Pathways

No studies utilizing Density Functional Theory (DFT) to calculate the electronic properties (such as HOMO-LUMO energies, molecular orbital distributions, or reactivity descriptors) or to map potential reaction pathways for this compound were found.

Electrostatic Potential (ESP) and Hirshfeld Surface Analysis for Intermolecular Interactions

Analyses of the electrostatic potential (ESP) and Hirshfeld surfaces, which are used to visualize and quantify intermolecular interactions, have not been published for this compound. These analyses would be crucial in understanding its crystal packing and interactions in a biological environment.

Predictive Modeling for Biological Activity

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, is used to forecast the biological activity of a compound based on its chemical structure. While general QSAR models for aromatase inhibitors exist, no specific predictive models have been developed or validated for this compound. Such a model would correlate structural features of this and related compounds with their observed biological activities to predict its potency and potential as a therapeutic agent.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Properties

The evaluation of a compound's ADME profile is a critical component in drug discovery and development, providing a forecast of its pharmacokinetic behavior. For this compound, in silico methods, which use computational models to predict these properties, are invaluable. These predictions are derived from the molecule's structural features and physicochemical characteristics.

Key physicochemical properties of this compound that inform its predicted ADME profile include a molecular weight of 312.45 g/mol and a topological polar surface area (TPSA) of 37.3 Ų. pharmacompass.com Its lipophilicity, indicated by an XLogP3 value of 3.5, suggests good membrane permeability. pharmacompass.com The molecule possesses one hydrogen bond donor and two hydrogen bond acceptors. pharmacompass.com

Based on these parameters, computational models can generate predictions for various ADME endpoints. While specific in silico studies exclusively focused on this compound are not extensively published, general predictions can be inferred from its structural class.

Interactive Data Table: Predicted ADME Properties of this compound

ADME PropertyPredicted OutcomeRationale
Absorption
Oral BioavailabilityHighThe compound's moderate lipophilicity and adherence to Lipinski's rule of five suggest good absorption after oral administration.
Caco-2 PermeabilityHighSteroid backbones generally exhibit high passive diffusion across intestinal cell models like Caco-2. tdcommons.ai
Distribution
Plasma Protein BindingHighSteroidal compounds typically exhibit strong binding to plasma proteins such as albumin and sex hormone-binding globulin (SHBG). ncats.io
Blood-Brain Barrier (BBB) PenetrationLikelyThe lipophilic nature of the molecule suggests it may cross the blood-brain barrier.
Metabolism
Cytochrome P450 (CYP) SubstrateLikelyThe steroid nucleus is a known substrate for various CYP enzymes, particularly in the liver, leading to hydroxylation and other phase I metabolic reactions.
Excretion
Route of EliminationPrimarily RenalMetabolites of steroids are typically rendered more water-soluble and excreted via the kidneys.

Quantitative Structure-Activity Relationships (QSAR) for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org For this compound, its progestogenic and androgenic activities can be rationalized through its distinct structural features. wikipedia.orgcaymanchem.com

The core of a QSAR analysis lies in identifying molecular descriptors that significantly contribute to the observed biological effect. For steroidal compounds, these often include steric, electronic, and hydrophobic parameters.

Key Structural Features and Their Contribution to Activity:

17α-Ethynyl Group: This is a critical feature for the oral activity of this compound. It sterically hinders the oxidation of the 17β-hydroxyl group, a primary route of deactivation for many steroid hormones in the liver. This modification significantly enhances the compound's metabolic stability and oral bioavailability.

17β-Hydroxyl Group: The presence and orientation of the hydroxyl group at the C17 position are crucial for binding to both the progesterone (B1679170) and androgen receptors. This group can act as a hydrogen bond donor, forming a key interaction within the ligand-binding domain of these nuclear receptors.

QSAR models for steroid receptor binding often highlight the importance of the steroid's three-dimensional shape and the electrostatic potential at key interaction points. The specific geometry of this compound allows it to fit within the ligand-binding pockets of the progesterone and androgen receptors. caymanchem.com The ethynyl (B1212043) group, while primarily providing metabolic stability, also influences the electronic landscape of the molecule, which can modulate receptor interaction.

Interactive Data Table: QSAR Descriptors and Biological Activity of this compound

Molecular DescriptorStructural FeatureInfluence on Biological Activity
Steric
Molecular ShapeRigid tetracyclic steroid nucleusProvides the fundamental scaffold for receptor recognition.
17α-Ethynyl GroupBulky, linear substituentEnhances oral activity by preventing metabolic oxidation of the 17β-hydroxyl group.
Electronic
Hydrogen Bond Donors17β-Hydroxyl groupEssential for anchoring the ligand within the receptor's binding pocket through hydrogen bonding.
Hydrogen Bond AcceptorsC3-ketone, 17β-HydroxylContribute to the network of interactions with receptor amino acid residues.
Hydrophobic
LogPOverall lipophilicity of the steroid backboneFacilitates passage through cell membranes to reach intracellular nuclear receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 19-Ethynyl-19-hydroxyandrost-4-en-17-one, and how can structural confirmation be achieved?

  • Methodological Answer : Synthesis typically involves steroidal backbone modifications, such as ethynylation at C19 and hydroxylation. Key steps include protecting reactive groups (e.g., ketones) and catalytic hydrogenation for stereochemical control. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to verify ethynyl and hydroxyl positions, complemented by high-resolution mass spectrometry (HRMS) for molecular formula validation . For reproducibility, experimental protocols must specify solvents, catalysts (e.g., Pd/C), and reaction times, as outlined in standardized reporting guidelines .

Q. How is the purity of this compound assessed in experimental settings?

  • Methodological Answer : Purity is quantified via reverse-phase HPLC with UV detection (e.g., 254 nm), using a C18 column and isocratic elution (e.g., acetonitrile/water). Thresholds for acceptable purity (≥95%) should align with pharmacological study standards. Thin-layer chromatography (TLC) with iodine staining provides preliminary validation. For rigorous reporting, chromatograms and integration data must be included in supplementary materials .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer : Use pooled human liver microsomes (HLM) incubated with NADPH cofactor under physiological pH (7.4) and temperature (37°C). Time-point sampling (0–60 min) followed by LC-MS/MS analysis quantifies parent compound depletion. Include positive controls (e.g., testosterone) to validate CYP450 activity. Data interpretation requires Michaelis-Menten kinetics to calculate intrinsic clearance (CLint). Ensure triplicate runs to address biological variability .

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., radioligand concentration, buffer composition). Perform comparative studies using standardized protocols (e.g., Competition Binding Assays with [³H]-labeled ligands). Validate results with orthogonal methods like surface plasmon resonance (SPR) or computational docking simulations. Statistical reanalysis (e.g., two-way ANOVA) should account for batch effects and inter-lab variability .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

  • Methodological Answer : Store samples under inert atmospheres (argon) at -80°C, with antioxidants (e.g., BHT) added to aqueous solutions. Monitor degradation via forced oxidation studies (H2O2/UV exposure) and characterize byproducts using LC-QTOF-MS. Stability-indicating methods must demonstrate specificity for the parent compound against degradation products .

Data Analysis and Reporting

Q. How should researchers statistically validate dose-response relationships in this compound bioactivity assays?

  • Methodological Answer : Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R). Report IC50/EC50 values with 95% confidence intervals. Outlier detection (Grubbs’ test) and normality tests (Shapiro-Wilk) ensure data robustness. Raw data and curve-fitting parameters must be archived in open-access repositories .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

  • Methodological Answer : Use QSAR models for logP and plasma protein binding predictions (e.g., SwissADME). Molecular dynamics simulations (AMBER, GROMACS) assess membrane permeability. In silico CYP450 inhibition profiles (e.g., Schrödinger’s SiteMap) guide toxicity risk assessments. Cross-validate predictions with in vitro data to refine model accuracy .

Nomenclature and Identity Challenges

Q. How do researchers address nomenclature inconsistencies for this compound in cross-disciplinary studies?

  • Methodological Answer : Adhere to IUPAC naming conventions and cross-reference CAS registry numbers (e.g., 68-22-4) to avoid ambiguity. Purity certificates from suppliers must specify synonyms (e.g., Norethisterone, Micronor). In publications, define the compound’s structure using numbered steroid nuclei diagrams in supplementary materials .

Contradictory Data Resolution

Q. What methodologies reconcile conflicting results in the enzymatic inhibition potency of this compound?

  • Methodological Answer : Re-evaluate assay conditions (pH, cofactors) and enzyme sources (recombinant vs. native). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently. Meta-analyses of published data with random-effects models quantify heterogeneity and identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.